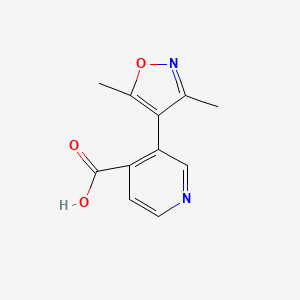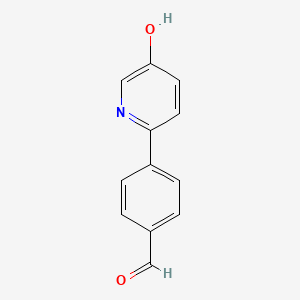
6-(4-Ethylphenyl)nicotinic acid
Overview
Description
6-(4-Ethylphenyl)nicotinic acid (EPNA) is a carboxylic acid derivative of nicotinic acid. It has a molecular formula of C13H11NO2 and a molecular weight of 213.23 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 6-(4-Ethylphenyl)nicotinic acid consists of a pyridine ring (a six-membered ring with one nitrogen atom and five carbon atoms) attached to a carboxylic acid group and a phenyl ring substituted with an ethyl group . The exact spatial arrangement of these groups would need to be determined experimentally.Scientific Research Applications
Suzuki–Miyaura Coupling
6-(4-Ethylphenyl)nicotinic acid could potentially be used in Suzuki–Miyaura (SM) coupling reactions. SM coupling is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. It’s known for its mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Synthesis of Nitriles, Esters, and Amides
The compound can be used in the synthesis of previously unknown nitriles, esters, and an amide of 6-alkoxy-2-alkylsulfanyl-4-methyl (4,4-dimethyl)nicotinic acid. The structure of a number of the obtained derivatives was proved by X-ray structural analysis .
Treatment of Diseases
Nicotinic acid derivatives, such as 6-(4-Ethylphenyl)nicotinic acid, have shown high efficacy in treating many diseases such as pneumonia and kidney diseases. Some derivatives have proven effective against Alzheimer’s disease . Moreover, nicotinic acid has been used for many years as a co-agent to reduce high levels of fats in the blood .
Anti-inflammatory and Analgesic Efficacy
A number of 2-substituted aryl derived from nicotinic acid were synthesized, including 2–Bromo aryl substituents, which have proven their anti-inflammatory and analgesic efficacy .
Dyslipidemia Treatment
Prior to the advent of statins, nicotinic acid was commonly used to counter dyslipidemia. It has a greater ability to raise the concentration of high-density lipoprotein and reduce the risk of heart attacks, atherosclerotic diseases, and high blood pressure diseases associated with kidney disease .
Neurological Disorders
Recent evidence has posited niacin as a promising therapeutic for several neurological disorders. Ranked as the third most promising repurposed drug candidate for progressive multiple sclerosis (MS), niacin promotes phagocytosis of inhibitory myelin debris following demyelination in an animal model of MS, leading to remyelination .
Mechanism of Action
Target of Action
6-(4-Ethylphenyl)nicotinic acid, also known as niacin, primarily targets the hepatocytes . Niacin is a B vitamin used to treat hyperlipidemia, dyslipidemia, hypertriglyceridemia, and to reduce the risk of myocardial infarctions . It acts to decrease levels of very low-density lipoproteins (VLDL) and low-density lipoproteins (LDL), while increasing levels of high-density lipoproteins (HDL) .
Mode of Action
Niacin inhibits hepatocyte diacylglycerol acyltransferase-2 . This activity also leads to intracellular degradation of apo B and decreased production of LDL, the catabolic product of VLDL .
Biochemical Pathways
Niacin is converted within the body to nicotinamide adenine dinucleotide (NAD+) . NAD+ is required for human life and people are unable to make it within their bodies without either vitamin B3 or tryptophan . The conversion of dietary nicotinic acid (niacin) and nicotinamide to bioactive NAD+ involves the biosynthesis pathway . Resynthesis of NAD+ following its consumption in various biological reactions involves the salvage pathways .
Safety and Hazards
properties
IUPAC Name |
6-(4-ethylphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-2-10-3-5-11(6-4-10)13-8-7-12(9-15-13)14(16)17/h3-9H,2H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUGFZGMBNOJKPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20680843 | |
| Record name | 6-(4-Ethylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20680843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Ethylphenyl)pyridine-3-carboxylic acid | |
CAS RN |
1261926-10-6 | |
| Record name | 6-(4-Ethylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20680843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















